Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
Description
Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate (CAS: 616-818-1; molecular formula: C₁₂H₁₇NO₅S) is a benzoate derivative featuring a sulfonyl ethyl group, methoxy substituent, and amino group on the aromatic ring. It serves as a critical intermediate in synthesizing pharmaceuticals like amisulpride, a dopamine antagonist used in psychiatric treatments .
Synthesis: The compound is synthesized via sequential reactions starting from 4-amino-2-hydroxybenzoic acid. Key steps include:
Methylation with dimethyl sulfate to introduce the methoxy group.
Thiocyanation using potassium thiocyanate and bromine.
Ethylation with bromoethane under potassium hydroxide catalysis.
Oxidation of the thioether to the sulfonyl group using hydrogen peroxide.
Optimized processes achieve a total yield of 55%, a significant improvement over earlier methods (24.5%) .
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-12(14)8-6-11(19(15,16)5-2)9(13)7-10(8)17-3/h6-7H,4-5,13H2,1-3H3 |
InChI Key |
XTWSJLOVAZOXHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)N)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Halogenation and Ethylsulfonylation Route (Based on CN103553991A and CN103304453A patents)
This route starts from 2-methoxy-4-acetylaminobenzoic acid methyl ester and proceeds through halogenation, substitution with sodium ethanesulfinate, and deacetylation.
| Step | Reaction Description | Reagents & Conditions | Product |
|---|---|---|---|
| 1. Halogenation | React 2-methoxy-4-acetylaminobenzoic acid methyl ester with halogen (Cl₂, Br₂, or I₂) | Methylene dichloride solvent, 10-40°C, 2-8 hours, molar ratio 1:1-1.2 | 5-halogenated intermediate (e.g., 5-bromo derivative) |
| 2. Ethylsulfonylation | React halogenated intermediate with sodium ethanesulfinate | DMF solvent, cuprous chloride catalyst, 50-90°C, 5-10 hours, molar ratio 1:1.2-2.0 | 5-ethylsulfonyl substituted methyl ester |
| 3. Deacetylation | Reflux with methanol and cuprous chloride catalyst | Methanol solvent, reflux 5-10 hours | Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate |
- Cuprous chloride acts as a catalyst in both ethylsulfonylation and deacetylation steps.
- The halogenation step selectively introduces the halogen at the 5-position.
- The overall yields and purity are high due to controlled reaction temperatures and times.
Two-Step Sulfonylation via Chlorosulfonic Acid (Based on CN103304453A)
This method involves sulfonylation of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by reaction with sodium sulfite and diethyl sulfate.
| Step | Reaction Description | Reagents & Conditions | Product |
|---|---|---|---|
| 1. Sulfonylation | React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid | Molar ratio 1:5-8, 6-9 hours, reactor | 2-methoxy-4-acetylamino-5-sulfonylchloromethyl benzoate |
| 2. Ethylation & Hydrolysis | React above intermediate with sodium sulfite and diethyl sulfate under reflux | Molar ratio 1:4-6:2-3, reflux 6-9 hours, acidification with HCl, purification | This compound |
- This route provides a shorter synthetic path with a total yield up to 75%.
- The product purity reaches about 99.5%.
- The process is suitable for industrial scale due to simplicity and high efficiency.
Oxidation of Ethylthio Intermediate (Based on Chemicalbook synthesis)
This method starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, which is oxidized to the sulfone.
| Step | Reaction Description | Reagents & Conditions | Product |
|---|---|---|---|
| 1. Oxidation | Oxidize methyl 4-amino-5-(ethylthio)-2-methoxybenzoate with hydrogen peroxide and sodium tungstate catalyst | Isopropyl alcohol solvent, 40-45°C, 3-4 hours | 2-methoxy-4-amino-5-ethylsulfonyl methyl benzoate |
| 2. Hydrolysis | Treat with sodium hydroxide in isopropyl alcohol at 60-65°C for 2-3 hours | pH adjusted to 4-4.5 with HCl | This compound |
- The oxidation step converts the thioether to sulfone.
- The hydrolysis step converts methyl ester to free acid or ethyl ester depending on conditions.
- Yield reported around 82% with purity 99%.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Industrial Suitability |
|---|---|---|---|---|---|---|---|
| Halogenation + Ethylsulfonylation + Deacetylation | 2-methoxy-4-acetylaminobenzoic acid methyl ester | Halogen (Br₂), sodium ethanesulfinate, CuCl catalyst, DMF, methanol | 10-90°C, 2-10 hrs per step | High (not specified) | High | Selective, high purity, well-studied | Good, catalyst reuse possible |
| Sulfonylation via Chlorosulfonic Acid + Ethylation | 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid, sodium sulfite, diethyl sulfate | 6-9 hrs, reflux, acid workup | ~75 | 99.5 | Short route, high yield, simple | Excellent, scalable |
| Oxidation of Ethylthio Intermediate | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | H₂O₂, sodium tungstate, NaOH, HCl | 40-65°C, 3-4 hrs oxidation, 2-3 hrs hydrolysis | 82 | 99 | Mild conditions, high yield | Industrial scale proven |
Research Findings and Notes
- The halogenation step is critical for regioselectivity and must be carefully controlled to avoid polyhalogenation or side reactions.
- Cuprous chloride is an effective catalyst in facilitating the substitution of halogen by ethylsulfonyl group.
- The chlorosulfonic acid route offers a more direct sulfonylation, reducing the number of steps and waste.
- Oxidation of ethylthio intermediates is a mild and efficient method to obtain the sulfone group with high purity.
- Use of low-toxicity solvents such as ethanol, methanol, and water is preferred for environmental and safety reasons.
- Reaction temperatures generally range from ambient to reflux conditions (10–90°C), with reaction times from 2 to 10 hours depending on step.
- Purification typically involves crystallization and filtration, with pH adjustments to optimize product isolation.
Chemical Reactions Analysis
Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
Pharmacological Applications
Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate has been identified as an important intermediate in the synthesis of several pharmaceutical agents, especially antipsychotic drugs such as amisulpride. The compound's sulfonyl group is crucial for its interaction with biological targets, which may include specific enzymes and receptors involved in neurotransmission and inflammatory pathways.
Antipsychotic Medications
Research indicates that this compound can be utilized in the synthesis of amisulpride, an atypical antipsychotic used to treat schizophrenia and depressive disorders. Its structural similarity to other sulfonyl-substituted compounds suggests potential efficacy in modulating dopaminergic activity, which is central to the management of psychotic disorders .
Anti-inflammatory and Analgesic Properties
Studies have suggested that this compound may exhibit anti-inflammatory and analgesic effects. This potential has been attributed to its ability to inhibit certain enzymatic pathways involved in inflammation, making it a candidate for further exploration in therapeutic applications for pain management and inflammatory diseases.
Reaction with Chlorosulfonic Acid
One efficient method involves reacting 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid, followed by hydrolysis to yield the desired product. This method has been reported to achieve a total yield of approximately 75% with a purity of 99.5%, making it suitable for industrial production .
Two-Step Synthesis Approach
A two-step approach has also been developed, which includes:
- Reacting 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid.
- Subsequent reaction with sodium sulfite and diethyl sulfate under reflux conditions.
This method simplifies the synthetic route while ensuring high-quality product output .
Leishmanicidal Activity
A series of studies have evaluated the leishmanicidal properties of related sulfonyl compounds, demonstrating that modifications in their structure can significantly impact their biological activity against Leishmania species. While specific data on this compound is limited, insights from these studies suggest that similar compounds may exhibit potent antileishmanial effects, warranting further investigation into this compound's potential .
Antibacterial Activity
Research has also indicated that sulfonyl derivatives possess antibacterial properties, with some studies showing effective inhibition against various bacterial strains. Although direct studies on this compound are sparse, its structural analogs have shown promise, suggesting that this compound may also contribute to antibacterial therapies .
Mechanism of Action
The mechanism of action of Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is primarily related to its role as an impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways involved in the synthesis and stability of these drugs . The exact molecular targets and pathways can vary depending on the specific drug and its intended use .
Comparison with Similar Compounds
Structural Features :
- The ethylsulfonyl moiety contributes to electron-withdrawing effects, stabilizing the molecule and influencing receptor interactions.
Comparison with Similar Compounds
The structural and functional properties of Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate can be contextualized against related benzoate derivatives (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights:
Conversion to the carboxylic acid (259.28 g/mol) increases polarity, making it suitable for salt formation or further derivatization .
Sulfonyl vs. Thio Groups: The ethylsulfonyl group provides oxidative stability compared to the ethylthio analogue (227.28 g/mol), which is prone to oxidation back to the sulfonyl form . Replacing ethylsulfonyl with aminosulfonyl (272.27 g/mol) introduces hydrogen-bonding capability, altering receptor binding profiles (e.g., in Sulpiride impurities) .
Synthetic Efficiency :
- The target compound’s synthesis yield (55%) surpasses earlier routes (24.5%) due to optimized ethylation and oxidation steps .
- In contrast, methyl ester derivatives are synthesized more readily but may require additional steps for downstream applications .
Pharmacological Relevance: this compound’s role in amisulpride synthesis underscores its specificity for dopamine D2/D3 receptor targeting, unlike the aminosulfonyl variant, which is associated with gastroparesis treatments (Sulpiride) .
Biological Activity
Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis methods, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate core with an ethylsulfonyl group and an amino substitution, contributing to its unique chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 273.31 g/mol.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity is attributed to the presence of the amino group, which enhances interaction with biological targets involved in inflammatory pathways .
3. Analgesic Properties
There is emerging evidence that suggests analgesic effects, particularly in models of induced pain. The compound's ability to modulate pain pathways could provide a basis for developing new analgesics .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction Description |
|---|---|
| 1 | Reaction of 2-methoxybenzoic acid with ethylsulfonyl chloride to form the sulfonyl derivative. |
| 2 | Amination using ammonia or amine derivatives to introduce the amino group at the para position. |
| 3 | Esterification to yield the final product, often requiring purification steps like recrystallization. |
The synthesis process can vary based on specific reagents and conditions used, but modifications have been reported to improve yields and purity .
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on a series of derivatives including this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating potential for therapeutic use .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment evaluating the anti-inflammatory properties, this compound was shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%. This suggests a mechanism involving modulation of NF-kB signaling pathways .
Comparative Analysis
To further understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Mthis compound | Similar sulfonamide structure | Antimicrobial, anti-inflammatory |
| Ethyl 5-(2-amino-thiazol-4-yl)-2-methoxybenzoate | Contains thiazole moiety | Antimicrobial, analgesic |
| Benzothiazole derivatives | Benzene fused with thiazole | Anticancer activity |
This comparison highlights that while there are similarities in structure, the specific substitutions on the benzoate ring can lead to varied biological activities .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate with high purity?
- Methodology :
- Step 1 : Start with sodium 3-amino-4-hydroxybenzenesulfonate (derived from 3-amino-4-hydroxybenzenesulfonic acid) and convert it to the sulfonyl chloride intermediate using thionyl chloride .
- Step 2 : Protect the amino group via reaction with (EtO)₃CH under acidic conditions to avoid side reactions .
- Step 3 : Perform ethylation using ethyl iodide under controlled pH (Na₂CO₃/Na₂SO₃) to introduce the ethylsulfonyl group .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
- Critical Parameters : Monitor reaction temperature (20–25°C for sulfonation) and stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 2.5 ppm for methoxy, δ 1.3 ppm for ethyl groups) .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretch at 1150–1300 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 318.08 (calculated: 318.09) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods during synthesis due to potential inhalation hazards (Category 4 acute toxicity) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational modeling predict hydrogen bonding patterns in the crystal structure of this compound?
- Approach :
- Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze X-ray diffraction data .
- Apply graph set analysis (R²₂(8), etc.) to classify hydrogen bonds and identify supramolecular motifs (e.g., chains, rings) .
- Example : The ethylsulfonyl group may form C–H···O interactions with methoxy oxygen, stabilizing layered packing.
Q. What strategies resolve conflicting bioactivity data in analogs with varying substituents?
- Case Study :
- Compare this compound with 4-amino-5-chloro-2-methoxybenzoic acid derivatives .
- Controlled Studies :
- Variable : Replace Cl with ethylsulfonyl to assess steric/electronic effects on receptor binding (e.g., dopamine D₂ antagonism).
- Statistical Analysis : Use ANOVA to evaluate IC₅₀ differences across substituents (p < 0.05 threshold) .
Q. How does the ethylsulfonyl group influence reactivity compared to chloro or methoxy groups?
- Mechanistic Insights :
- Electronic Effects : The sulfonyl group is electron-withdrawing, reducing nucleophilic aromatic substitution (NAS) reactivity vs. chloro analogs .
- Steric Effects : Ethylsulfonyl’s bulkiness may hinder π-π stacking in protein binding pockets, altering pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
